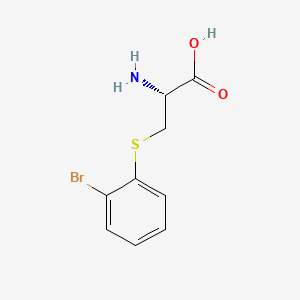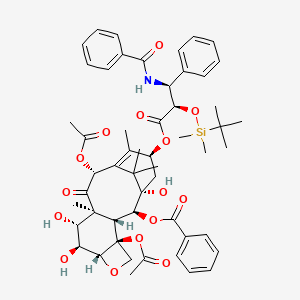![molecular formula C10H22N2O2 B13818044 tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
tert-butyl N-[tert-butyl(methyl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[tert-butyl(methyl)amino]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is characterized by its tert-butyl groups, which provide steric hindrance and enhance its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[tert-butyl(methyl)amino]carbamate typically involves the reaction of tert-butyl chloroformate with tert-butyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[tert-butyl(methyl)amino]carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of tert-butyl alcohol and the corresponding amine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is widely used as a protecting group in organic synthesis. It helps in the selective protection of amine groups, allowing for multi-step synthesis without interference from reactive amines .
Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It ensures that the amine groups do not react with other reagents, thus preserving the integrity of the biological molecules .
Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is crucial. It helps in the development of drugs with specific functional groups that require protection during synthesis .
Industry: In the chemical industry, this compound is used in the production of polymers and other materials where selective protection of functional groups is necessary .
Wirkmechanismus
The mechanism of action of tert-butyl N-[tert-butyl(methyl)amino]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the methyl group on the amine.
N-Boc-ethanolamine: Contains a hydroxyl group instead of a methyl group.
N-Boc-1,6-diaminohexane: Contains a longer carbon chain between the amine groups.
Uniqueness: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric hindrance. This makes it particularly useful in complex organic synthesis where selective protection is required .
Eigenschaften
Molekularformel |
C10H22N2O2 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
tert-butyl N-[tert-butyl(methyl)amino]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)12(7)11-8(13)14-10(4,5)6/h1-7H3,(H,11,13) |
InChI-Schlüssel |
JNIPOGVBVQFGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



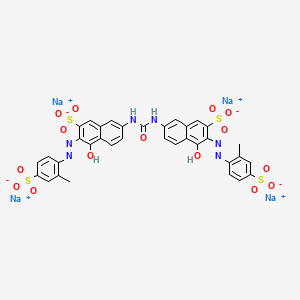
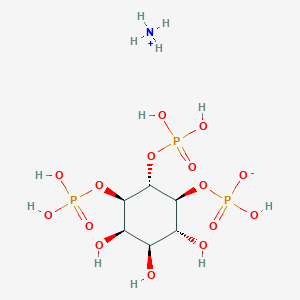
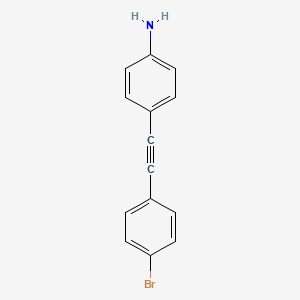
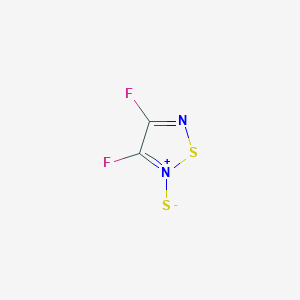
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
